4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
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Description
“4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide” is a chemical compound that is related to 4-Methoxy-TEMPO . 4-Methoxy-TEMPO is an aminoxyl free radical commonly employed for the oxidation reaction of alcohols (primary/secondary) .
Synthesis Analysis
The synthesis of related compounds involves the oxidation of 2,2,6,6-tetramethylpiperidine . A specific synthesis method for NORSM involves 1-methoxy-2,2,6,6-tetramethylpiperidin-4-ol, finely ground LiOH, n-heptane, dimethyl sebacate, and tetrabutylammonium bromide .Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray diffraction (XRD) and multi-frequency electron spin resonance (ESR) .Chemical Reactions Analysis
4-Methoxy-TEMPO may be employed as a catalyst for the synthesis of 2-substituted benzoxazoles, via an aerobic oxidation reaction . It has been used in the inclusion of a calixarene nanocapsule in the solid state .Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is alcohols (primary/secondary) . The compound acts as a catalyst in the oxidation reaction of these alcohols .
Mode of Action
The compound interacts with its targets (alcohols) through an oxidation reaction . It is an aminoxyl free radical, commonly employed for the oxidation reaction of alcohols . It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones .
Biochemical Pathways
The compound affects the oxidation pathways of alcohols . It catalyzes the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones . This results in changes in the downstream effects of these biochemical pathways.
Pharmacokinetics
It is known that the compound is soluble in all organic solvents but insoluble in water , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action involve the transformation of alcohols. Primary alcohols are oxidized to aldehydes, and secondary alcohols are oxidized to ketones . This transformation can have various effects depending on the specific biochemical context.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is stable and resistant to light and heat due to the steric hindrance of its four methyl groups . Furthermore, its solubility characteristics can influence its interaction with the environment .
Properties
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-15(2)10-12(11-16(3,4)18-15)17-22(19,20)14-8-6-13(21-5)7-9-14/h6-9,12,17-18H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHUPFWWQDFDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676942 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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